2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
Overview
Description
2-Methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound . It is a benzoxazine derivative and is used as a building block for various natural and synthetic organic compounds . It has been reported as an intermediate during the biogenesis of cyclic hydroxamic acids in maize .
Synthesis Analysis
The synthesis of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine involves several steps . A convenient one-pot synthesis of ethyl 3,4-dihydro-2-methyl-3-oxo-2H-1,4-benzoxazine-2-carboxylates and their conversion into the respective carboxylic acids are described . The synthesis of benzoxazines involves the condensation of 2-hydroxybenzylamines .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine consists of a benzoxazine ring attached to a methyl group . The IUPAC name for this compound is 2-methyl-3,4-dihydro-2H-1,4-benzoxazine .
Chemical Reactions Analysis
The chemical reactions involving 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine are complex and involve several steps . The synthesis of benzoxazines involves the condensation of 2-hydroxybenzylamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine include its molecular weight, which is 149.19 . It is a powder at room temperature .
Scientific Research Applications
Antimicrobial and Antioxidant Properties
2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride derivatives have been studied for their antimicrobial and antioxidant properties. Sonia et al. (2013) synthesized benzoxazinyl pyrazolone arylidenes, demonstrating their potential in vitro antimicrobial and antioxidant activities (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Synthesis of New Derivatives
Research by Moustafa (2005) involved the synthesis of various fused and spiro 1,4-Benzoxazine derivatives, exploring the chemical diversity and potential applications of these compounds (Moustafa, 2005).
Environmentally Friendly Synthesis
Albanese et al. (2003) focused on an environmentally friendly synthesis method for 2-substituted 3,4-dihydro-2H-1,4-benzoxazines, highlighting the importance of sustainable practices in chemical synthesis (Albanese, Donghi, Landini, Lupi, & Penso, 2003).
Pesticidal Activity
A study by Shakil et al. (2010) synthesized a series of 1,3-Benzoxazines and evaluated them for pesticidal activity, demonstrating their potential use in agriculture (Shakil, Pandey, Singh, Kumar, Awasthi, Pankaj, Srivastava, Singh, & Pandey, 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, including enzymes and receptors .
Mode of Action
It’s known that benzoxazines can interact with their targets in a stereoselective manner . The compound’s interaction with its targets can lead to changes in cellular processes, potentially influencing the activity of enzymes or the signaling of receptors .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, enzyme activity, and gene expression .
Pharmacokinetics
The compound’s molecular weight (14919) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .
Result of Action
Similar compounds have been found to exhibit various biological activities, potentially influencing cellular processes such as enzyme activity, receptor signaling, and gene expression .
Action Environment
The action, efficacy, and stability of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . .
Biochemical Analysis
Biochemical Properties
2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit human topoisomerase I, an enzyme crucial for DNA replication and transcription The interaction between this compound and topoisomerase I involves binding to the enzyme’s active site, thereby preventing the enzyme from performing its function
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of topoisomerase I by this compound can lead to alterations in DNA replication and transcription, ultimately affecting cell proliferation and survival . Furthermore, this compound may impact other cellular processes such as apoptosis and cell cycle regulation, although more studies are required to confirm these effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, particularly enzymes. As mentioned earlier, this compound inhibits human topoisomerase I by binding to its active site, thereby blocking the enzyme’s activity . This inhibition results in the accumulation of DNA breaks and the disruption of DNA replication and transcription processes. Additionally, this compound may interact with other enzymes and proteins, leading to changes in their activity and subsequent effects on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its stability may be affected by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of topoisomerase I activity and persistent alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as the inhibition of tumor growth by targeting topoisomerase I . At higher doses, this compound can cause toxic or adverse effects, including damage to normal cells and tissues. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is metabolized primarily in the liver, where it undergoes enzymatic reactions such as hydroxylation and conjugation . These metabolic processes result in the formation of water-soluble metabolites that can be excreted from the body. The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter the levels of other metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Once inside the cells, this compound may accumulate in specific tissues, depending on its affinity for certain binding proteins. The localization and accumulation of this compound can influence its activity and effectiveness in targeting specific cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, where it exerts its effects on DNA replication and transcription . Targeting signals and post-translational modifications may play a role in directing this compound to particular organelles or subcellular structures. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-7-6-10-8-4-2-3-5-9(8)11-7;/h2-5,7,10H,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMVZRDREQXIPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2O1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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